molecular formula C11H16N2O B11813607 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one

3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one

Cat. No.: B11813607
M. Wt: 192.26 g/mol
InChI Key: PGNWWDAIQJJZGB-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound with the molecular formula C11H16N2O It is characterized by a pyridine ring fused with a piperidine ring, which is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with 1-methylpiperidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated pyridine or piperidine rings.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) active agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites of target proteins, influencing their function and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methylpiperidin-2-yl)pyridine
  • 2-(1-Methylpiperidin-2-yl)pyridine
  • 3-(1-Methylpiperidin-2-yl)pyrimidine

Uniqueness

3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one is unique due to the presence of both a pyridine and a piperidine ring, which imparts distinct chemical and biological properties. Its specific substitution pattern and the presence of a carbonyl group in the pyridine ring differentiate it from other similar compounds, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-(1-methylpiperidin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C11H16N2O/c1-13-8-3-2-6-10(13)9-5-4-7-12-11(9)14/h4-5,7,10H,2-3,6,8H2,1H3,(H,12,14)

InChI Key

PGNWWDAIQJJZGB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=CC=CNC2=O

Origin of Product

United States

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